molecular formula C9H6Cl2N2O B1592233 4,6-Dichloro-7-methoxyquinazoline CAS No. 205584-69-6

4,6-Dichloro-7-methoxyquinazoline

Cat. No. B1592233
CAS RN: 205584-69-6
M. Wt: 229.06 g/mol
InChI Key: PHWAMXVPMNPOIU-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-methoxyquinazoline is an organic compound that belongs to the family of quinazoline derivatives. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C9H6O1N2Cl2 . Its molecular weight is 229.06 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 229.06 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.

Scientific Research Applications

Anticancer and Apoptosis Induction

Research into quinazoline derivatives, including compounds structurally related to 4,6-Dichloro-7-methoxyquinazoline, has shown promising applications in cancer treatment. Specifically, compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers and anticancer agents, with effective blood-brain barrier penetration and efficacy in various cancer models, including human MX-1 breast cancer (Sirisoma et al., 2009). This highlights the potential of this compound derivatives in developing new anticancer therapies.

Tubulin Polymerization Inhibition

Quinazoline derivatives have been optimized for their ability to inhibit tubulin polymerization, targeting the colchicine site. Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one have demonstrated potent in vitro cytotoxic activity and significant potency against tubulin assembly, leading to cell arrest in the G2/M phase and disruption of microtubule formation. This mechanism is pivotal for cancer treatment strategies aimed at halting the rapid division of cancer cells (Wang et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, quinazoline compounds like those structurally related to this compound have been investigated for their corrosion inhibition properties. For instance, Schiff base compounds derived from quinazoline have shown to be effective inhibitors for the corrosion of mild steel in hydrochloric acid solutions. This application is significant in the field of materials science, offering a chemical method to protect metals from corrosive environments (Khan et al., 2017).

Antimicrobial Activity

Synthetic efforts on quinazoline derivatives have also focused on their antimicrobial properties. New series of compounds, including those related to this compound, have been synthesized and shown moderate to very good antibacterial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Thomas et al., 2010).

Safety and Hazards

4,6-Dichloro-7-methoxyquinazoline is classified under GHS07. It has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .

properties

IUPAC Name

4,6-dichloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAMXVPMNPOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596616
Record name 4,6-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205584-69-6
Record name 4,6-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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